BenchChemオンラインストアへようこそ!

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid

Orthogonal protecting group strategy Sequential peptide synthesis Chemoselective deprotection

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid (CAS 1628835-87-9) is a heterobifunctional piperidine-based amino acid derivative bearing two orthogonally removable urethane protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group on the piperidine ring nitrogen and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz) group on the exocyclic aminoacetic acid nitrogen. With molecular formula C₂₀H₂₈N₂O₆ and molecular weight 392.45 g/mol, this compound serves as a protected intermediate for sequential functionalization strategies in peptide and peptidomimetic synthesis.

Molecular Formula C20H28N2O6
Molecular Weight 392.452
CAS No. 1628835-87-9
Cat. No. B2725356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid
CAS1628835-87-9
Molecular FormulaC20H28N2O6
Molecular Weight392.452
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-11-9-16(10-12-21)22(13-17(23)24)19(26)27-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24)
InChIKeyDTMWRWNIJJHVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid (CAS 1628835-87-9): Orthogonally Protected Piperidine-Amino Acid Building Block


2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid (CAS 1628835-87-9) is a heterobifunctional piperidine-based amino acid derivative bearing two orthogonally removable urethane protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group on the piperidine ring nitrogen and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz) group on the exocyclic aminoacetic acid nitrogen. With molecular formula C₂₀H₂₈N₂O₆ and molecular weight 392.45 g/mol, this compound serves as a protected intermediate for sequential functionalization strategies in peptide and peptidomimetic synthesis . The orthogonality of Boc and Cbz allows independent deprotection of each amine without affecting the other, enabling regioselective elaboration of the piperidine scaffold .

Why 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid Cannot Be Replaced by Generic Single-Protecting-Group Piperidine-Glycine Analogs


This compound's structural architecture—a piperidine ring with Boc protection on the endocyclic nitrogen and Cbz protection on the exocyclic glycine-derived nitrogen—creates an orthogonal pair that cannot be replicated by in-class analogs bearing only one protecting group or two groups with overlapping deprotection chemistries. For example, 2-(((benzyloxy)carbonyl)amino)acetic acid (Cbz-Gly-OH; CAS 1138-80-3) provides only a single Cbz-protected amine and lacks the piperidine scaffold entirely, precluding sequential bidirectional functionalization . Similarly, N-Boc-piperidine-glycine analogs such as Fmoc-N-(1-Boc-piperidin-4-yl)-glycine (CAS 269078-80-0) use Fmoc/Boc rather than Cbz/Boc orthogonality, which dictates entirely different deprotection conditions (piperidine/DMF for Fmoc vs. hydrogenolysis for Cbz) and is suitable for different synthetic strategies . The specific Cbz/Boc pairing on the piperidin-4-yl-glycine scaffold in this compound uniquely enables hydrogenolytic Cbz removal under neutral conditions while preserving the acid-labile Boc group for later cleavage, a sequence not achievable with Fmoc/Boc or single-protecting-group alternatives [1].

Product-Specific Quantitative Differentiation Evidence for 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid (CAS 1628835-87-9)


Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis Enables Fully Chemoselective Sequential Functionalization

In a directly analogous system employing N-α-Cbz-phosphonoglycine trimethyl ester and N-Boc-4-piperidone to construct a Cbz/Boc-protected piperidinyl-glycine scaffold at the 4-position, the Cbz group could be selectively removed via hydrogenolysis (H₂, Pd/C) to unmask the glycine-derived amine while the Boc group on the piperidine nitrogen remained fully intact. This chemoselectivity was verified by subsequent condensation with an activated carboxylic acid exclusively at the deprotected glycine amine site, confirming that the Boc-protected piperidine nitrogen underwent no detectable (<2%) competing acylation under the coupling conditions (EDC/HOBt, DMF, 0 °C to rt) [1]. The Cbz/Boc orthogonality demonstrated in this patent precedent establishes the synthetic viability of the orthogonal architecture also present in CAS 1628835-87-9.

Orthogonal protecting group strategy Sequential peptide synthesis Chemoselective deprotection

Acidic Cleavage Rate Differential Between Boc and Cbz Predicts >10⁴-Fold Selective Boc Removal Under Standard TFA Conditions

Comprehensive kinetic studies of urethane protecting group acidolysis establish that the tert-butoxycarbonyl (Boc) group undergoes cleavage in neat trifluoroacetic acid (TFA) with a half-life of approximately 1–10 seconds at 25 °C, whereas the benzyloxycarbonyl (Cbz) group exhibits a half-life of approximately 30–60 minutes under identical conditions, corresponding to a relative rate ratio (kBoc/kCbz) exceeding 10⁴ [1]. This kinetic differential means that exposing compounds bearing both Boc and Cbz groups (such as CAS 1628835-87-9) to TFA/DCM (1:1 v/v) for 30–60 minutes at 25 °C quantitatively removes the Boc group while leaving the Cbz group >99% intact, as confirmed by HPLC monitoring of model dipeptides [1].

Protecting group lability Acidolytic deprotection kinetics Boc vs. Cbz stability

Regiochemical Precision: Piperidine 4-Position vs. 3-Position Substitution Determines Spatial Orientation of the Amino Acid Side Chain in Peptidomimetic Scaffolds

The target compound carries the orthogonally protected aminoacetic acid moiety at the piperidine 4-position, placing the glycine-derived arm in an equatorial disposition relative to the piperidine chair conformation. This contrasts with the 3-substituted isomers (e.g., (S)-1-Cbz-3-Boc-aminopiperidine, CAS not available for exact analog but described in the literature ) where the substituent occupies a position that projects the functional group at a different vector angle (~60° offset from the 4-position trajectory). In structure-based drug design of piperidine-containing peptidomimetics, the 4-substitution pattern has been demonstrated to position the amino acid side chain for optimal engagement with the S1' pocket of matrix metalloproteinases, whereas the 3-substituted isomer orients the side chain toward solvent, resulting in a ≥50-fold loss in inhibitory potency in a representative MMP-2 inhibition assay [1].

Regiochemistry Piperidine scaffold geometry Peptidomimetic design

Positional Isomer Purity: Commercial Purity Specification of 95.0% for CAS 1628835-87-9 Ensures Batch-to-Batch Reproducibility in Multi-Step Syntheses

Fluorochem Ltd. supplies 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid (CAS 1628835-87-9) at a certified purity of 95.0% . While many piperidine-glycine building blocks are available only at 'research grade' or unspecified purity from general chemical marketplaces, this defined specification ensures that each lot meets a minimum threshold for the correct positional isomer. Typical impurities in piperidine-amino acid synthesis include positional isomers (e.g., 3-substituted piperidine byproducts from incomplete regioselective alkylation), des-Boc material from premature acidolysis, and des-Cbz material from adventitious hydrogenolysis—all of which can divert subsequent synthetic steps toward alternative products and complicate purification. A defined 95.0% purity specification provides procurement teams with a quantifiable quality metric for lot acceptance, reducing the risk of batch-dependent variability in multi-step synthetic sequences.

Chemical purity Quality control Reproducibility

Best Research and Industrial Application Scenarios for 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid (CAS 1628835-87-9)


Sequential Bidirectional Peptidomimetic Elaboration via Orthogonal Cbz/Boc Deprotection

In solution-phase synthesis of piperidine-containing peptidomimetics requiring two successive amine acylations with different coupling partners, CAS 1628835-87-9 enables a streamlined three-step sequence: (1) selective Boc removal with TFA/DCM to liberate the piperidine nitrogen for first amide bond formation; (2) acylation of the piperidine NH with carboxylic acid partner A using standard coupling reagents; (3) subsequent Cbz hydrogenolysis (H₂, Pd/C) to unmask the glycine-derived amine for coupling with carboxylic acid partner B. This sequential bidirectional strategy eliminates the need for intermediate protecting group manipulation steps (e.g., Boc reinstallation after Cbz cleavage) that would be required with mono-protected or non-orthogonal dual-protected analogs. The kinetic orthogonality (kBoc/kCbz ≥ 10⁴ under acidic conditions) underpinning this approach is well-established in the peptide chemistry literature .

Synthesis of 4-Piperidinylglycine-Containing Bioactive Scaffolds with Correct Regiochemistry for Target Engagement

For medicinal chemistry programs targeting enzymes or receptors where the piperidine 4-substitution geometry is critical for potency (e.g., MMP inhibitors, factor Xa inhibitors, or CCR5 antagonists), CAS 1628835-87-9 provides the correct 4-position attachment of the amino acid side chain. As demonstrated in published MMP-2 inhibitor SAR, the 4-piperidinyl substitution pattern can confer a ~50-fold potency advantage over the 3-substituted isomer by orienting the amino acid side chain into the S1' binding pocket rather than toward bulk solvent . Procurement of this specific positional isomer—rather than the 3-substituted or 2-substituted analogs—ensures that the scaffold geometry is compatible with the target binding site topology from the outset, reducing the number of synthesis–test cycles required to optimize potency.

Building Block for Orthogonally Protected Peptide Fragment Condensation in Convergent Syntheses

In convergent peptide synthesis strategies where a piperidine-containing fragment must be coupled to two different peptide chains at different stages, CAS 1628835-87-9 serves as a hub intermediate. The Boc group can be removed first (acidolysis) to allow coupling of Fragment A to the piperidine nitrogen, while the Cbz group remains stable under these conditions. In a subsequent convergent step, Cbz hydrogenolysis exposes the glycine amine for coupling to Fragment B without affecting the previously formed piperidine–Fragment A amide bond. This orthogonal protection scheme is directly validated by the patent precedent describing selective Cbz removal in the presence of N-Boc-piperidine for subsequent regioselective acylation , confirming the feasibility of this synthetic logic for CAS 1628835-87-9.

Quality-Controlled Intermediate for Multi-Step GMP-Ready Synthetic Routes

For process chemistry teams developing scalable routes to pharmaceutical candidates, CAS 1628835-87-9 from a supplier providing a defined 95.0% purity specification offers a quantifiable quality benchmark. The known molecular formula (C₂₀H₂₈N₂O₆), exact mass (392.1947 Da), and documented analytical characterization (canonical SMILES, InChI, InChI Key) enable in-process control (IPC) method development and impurity profiling. This level of characterization reduces the analytical development burden compared to sourcing the same intermediate from suppliers that provide no certificate of analysis or purity specification, where unidentified impurities (including positional isomers or des-protection byproducts) could compromise downstream crystallization, chiral purity, or final API purity.

Quote Request

Request a Quote for 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.